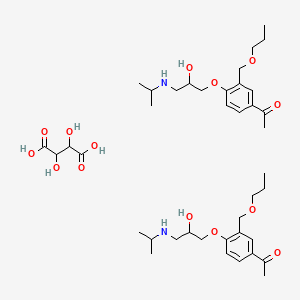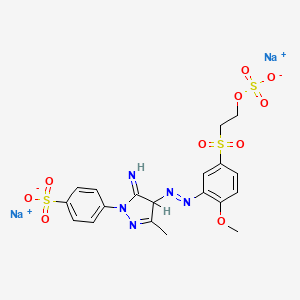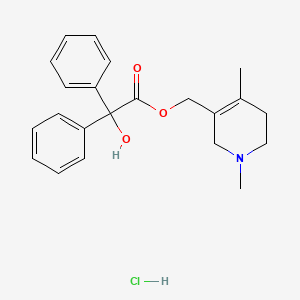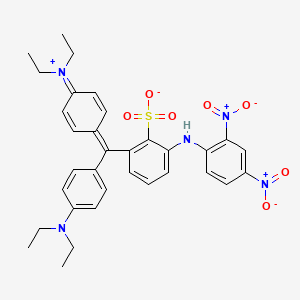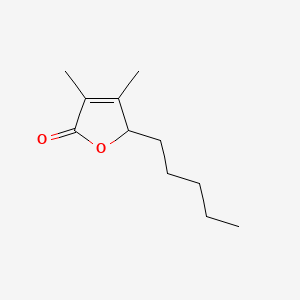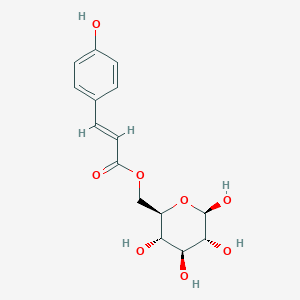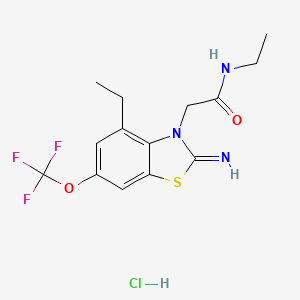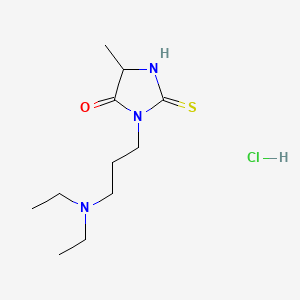
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a propyl chain, a methyl group, and a thiohydantoin core. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable alkyl halide to form the diethylamino propyl intermediate. This intermediate is then reacted with a thiohydantoin derivative under controlled conditions to yield the final product. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
科学研究应用
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with carboxyl groups on proteins and other biomolecules, leading to the formation of stable amide linkages. This process is facilitated by the activation of carboxyl groups through the formation of reactive intermediates, such as O-acylisourea .
相似化合物的比较
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A widely used carbodiimide reagent for coupling carboxyl groups to primary amines.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent used for similar purposes but with different solubility and reactivity properties.
N,N’-Diisopropylcarbodiimide (DIC): Known for its use in peptide synthesis and other organic transformations.
Uniqueness
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride is unique due to its specific structural features, which confer distinct reactivity and selectivity in various chemical reactions. Its thiohydantoin core and diethylamino propyl group provide unique properties that differentiate it from other carbodiimide reagents .
属性
CAS 编号 |
86503-35-7 |
|---|---|
分子式 |
C11H22ClN3OS |
分子量 |
279.83 g/mol |
IUPAC 名称 |
3-[3-(diethylamino)propyl]-5-methyl-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C11H21N3OS.ClH/c1-4-13(5-2)7-6-8-14-10(15)9(3)12-11(14)16;/h9H,4-8H2,1-3H3,(H,12,16);1H |
InChI 键 |
MDUKDIFXGGTQSU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCN1C(=O)C(NC1=S)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)
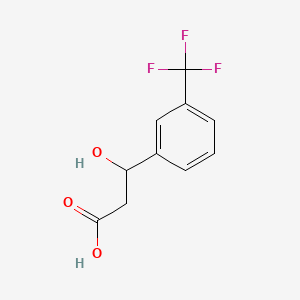


![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
